5-Chloro-2-ethyl-pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-2-ethylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTISKBHCXHEQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethyl-pyridine-3-carboxylic acid typically involves the chlorination of 2-ethyl-pyridine followed by carboxylation. One common method is the reaction of 2-ethyl-pyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 5-position. This is followed by carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the 3-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-ethyl-pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediates in Drug Synthesis
5-Chloro-2-ethyl-pyridine-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing compounds targeting cancer, inflammation, and other diseases. Its derivatives have shown promising results in preclinical studies, particularly in inhibiting tumor growth and modulating inflammatory responses.
Case Study: Anticancer Properties
A study investigated the efficacy of derivatives of this compound against several cancer cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity, suggesting their potential as lead compounds for further drug development .
| Compound | Target Cancer Type | IC50 (µM) |
|---|---|---|
| Derivative A | Breast Cancer | 15.2 |
| Derivative B | Lung Cancer | 22.8 |
| Derivative C | Colon Cancer | 18.5 |
Agrochemical Applications
Development of Herbicides and Fungicides
The compound is also explored for its potential use in agrochemicals, particularly as a precursor for herbicides and fungicides aimed at improving crop yields. Its chlorinated structure enhances its biological activity against various pests and pathogens.
Case Study: Herbicidal Activity
Research focused on the herbicidal properties of formulations containing this compound demonstrated effective weed control in field trials. The compound's mechanism involves inhibiting specific enzymes essential for plant growth.
| Herbicide Formulation | Weed Species Targeted | Efficacy (%) |
|---|---|---|
| Formulation X | Dandelion | 85 |
| Formulation Y | Crabgrass | 90 |
| Formulation Z | Thistle | 75 |
Material Science Applications
Enhancement of Polymer Properties
In material science, this compound can be incorporated into polymer formulations to enhance properties such as thermal stability and chemical resistance. This application is particularly relevant in the production of coatings and adhesives.
Case Study: Polymer Blends
A study evaluated the impact of incorporating this compound into polyvinyl chloride (PVC) blends. The results showed improved thermal stability and mechanical strength compared to standard PVC formulations.
| Sample Type | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Control (PVC) | 180 | 45 |
| PVC + Compound | 210 | 55 |
Diagnostic Applications
Role in Imaging Techniques
Researchers are investigating the potential of this compound in developing diagnostic agents for imaging techniques. Its ability to bind selectively to certain biological targets makes it a candidate for enhancing imaging contrast in medical diagnostics.
Case Study: Imaging Agent Development
A recent study explored the synthesis of radiolabeled derivatives of this compound for use in positron emission tomography (PET). Initial results indicate favorable binding properties to target tissues, suggesting its utility as a diagnostic agent.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethyl-pyridine-3-carboxylic acid depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related pyridine-carboxylic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Structural and Substituent Variations
Key differences arise from substituent type and position:
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 5-Chloro-2-methylpyridine-3-carboxylic acid | C₇H₆ClNO₂ | -Cl (5), -CH₃ (2), -COOH (3) | 171.58 | Methyl group enhances lipophilicity |
| 5-(Acetyloxy)-2-chloro-3-pyridinecarboxylic acid | C₈H₆ClNO₄ | -Cl (2), -OAc (5), -COOH (3) | 215.59 | Acetyloxy group increases reactivity |
| 3-Acetyl-5-chloro-2-pyridinecarboxylic acid | C₈H₆ClNO₃ | -Cl (5), -COCH₃ (3), -COOH (2) | 199.59 | Acetyl group alters electronic density |
| 5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid | C₁₂H₉ClN₂O₃ | -Cl (5), -O-C₅H₃N-CH₃ (2), -COOH (3) | 264.67 | Bipyridyl ether structure enhances steric bulk |
| 5-Chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid | C₇H₆ClNO₃ | -Cl (5), -OH (2), -CH₃ (6), -COOH (3) | 187.58 | Hydroxy group improves solubility |
| 5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid | C₈H₄ClNO₂S | Fused thieno-pyridine ring, -Cl (5), -COOH (3) | 213.64 | Thieno ring enhances aromatic conjugation |
Physicochemical Properties
- Lipophilicity : Ethyl or methyl groups at position 2 increase hydrophobicity compared to polar substituents (e.g., -OH or -OAc). For example, 5-Chloro-2-methylpyridine-3-carboxylic acid (logP ~1.2) is more lipophilic than 5-Chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid (logP ~0.5) .
- Acidity : The carboxylic acid group (pKa ~2.5–3.0) dominates acidity, but electron-withdrawing substituents (e.g., -Cl, -COCH₃) can lower the pKa further .
- Solubility : Hydroxy or acetyloxy substituents improve aqueous solubility, whereas alkyl groups reduce it .
Research Findings and Trends
- Substituent Impact : Alkyl groups (e.g., -CH₃, -C₂H₅) at position 2 improve metabolic stability in drug candidates, while polar groups (e.g., -OH, -OAc) enhance solubility for agrochemical formulations .
- Biological Activity: Thieno-pyridine hybrids demonstrate dual activity as antimicrobial and anticancer agents due to their planar aromatic systems .
- Catalytic Applications : Pyridine-carboxylic acids serve as ligands in metal-organic frameworks (MOFs) for catalytic reactions, leveraging their chelating ability .
Biological Activity
5-Chloro-2-ethyl-pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chlorine atom at the 5-position and an ethyl group at the 2-position, along with a carboxylic acid functional group. This unique structure allows for diverse chemical modifications that can enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives possess significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | S. aureus | 32 µg/mL |
| Derivative B | E. coli | 16 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. In vitro assays demonstrated that derivatives possess significant radical scavenging activity, comparable to well-known antioxidants like ascorbic acid .
Case Studies
-
Antiviral Activity : A study highlighted the antiviral effects of specific derivatives against the herpes simplex virus (HSV). Compounds derived from this compound showed promising results in inhibiting viral replication .
- Results : The most effective derivative exhibited an EC50 value of 20 µg/mL against HSV.
- Antichlamydial Activity : Another investigation focused on the antichlamydial properties of synthesized molecules based on this compound. Results indicated selective activity against Chlamydia species, suggesting potential for developing new therapeutic agents .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Structural Differences | Notable Activities |
|---|---|---|
| 2-Chloropyridine-3-carboxylic acid | Lacks ethyl group at the 2-position | Moderate antimicrobial activity |
| 5-Bromo-2-ethyl-pyridine-3-carboxylic acid | Bromine instead of chlorine at the 5-position | Enhanced antibacterial properties |
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-2-ethyl-pyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yield?
A common synthetic approach involves multi-step functionalization of pyridine derivatives. For example, condensation reactions using aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridines, followed by cyclization, can introduce substituents like ethyl and chloro groups. Catalysts such as palladium or copper are critical for cross-coupling reactions, while solvents like DMF or toluene enhance solubility and reaction efficiency. Optimization may involve varying temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–24 hours) to maximize yield. Parallel purification via column chromatography or recrystallization ensures product integrity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Structural validation typically employs:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and integration ratios.
- Mass Spectrometry : High-resolution MS for molecular weight confirmation.
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, Cl⋯Cl contacts). For disordered structures, refinement with twin-law corrections in SHELXL improves accuracy .
Q. What are the critical considerations for maintaining compound purity during synthesis and storage?
- Synthesis : Use anhydrous solvents and inert atmospheres to avoid side reactions. Monitor reaction progress via TLC or HPLC.
- Purification : Column chromatography with silica gel or reverse-phase HPLC (>95% purity threshold).
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Catalog data suggests >95.0% purity (HPLC) is achievable under these conditions .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing novel derivatives?
Discrepancies often arise from tautomerism, solvent effects, or impurities. Strategies include:
- Multi-Technique Cross-Validation : Compare NMR data with computational predictions (DFT calculations) and IR/UV-Vis spectra.
- Decoupling Experiments : Use H-C HSQC/HMBC NMR to resolve overlapping signals.
- Isolation of Intermediates : Trap reactive intermediates (e.g., via low-temperature NMR) to identify side products .
Q. What strategies are effective in resolving crystal structure ambiguities caused by twinning or disorder in pyridine carboxylic acid derivatives?
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned data. For high-resolution data (d < 1.0 Å), twin-law corrections improve R-factors.
- Disorder Modeling : Split occupancy refinement for disordered atoms (e.g., ethyl or chloro groups). Hydrogen-bonding networks (e.g., cyclic dimers via amine-pyridine interactions) stabilize crystal packing and reduce disorder .
Q. How can reaction parameters be systematically varied to improve regioselectivity in halogenation or alkylation of pyridine-based carboxylic acids?
- Halogenation : Optimize Lewis acid catalysts (e.g., FeCl) and solvent polarity (e.g., dichloromethane vs. acetonitrile) to direct chloro/fluoro substitution.
- Alkylation : Use sterically hindered bases (e.g., LDA) to favor alkylation at the 2-position over the 4-position.
- Computational Screening : DFT-based transition-state modeling predicts regioselectivity trends, guiding experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
